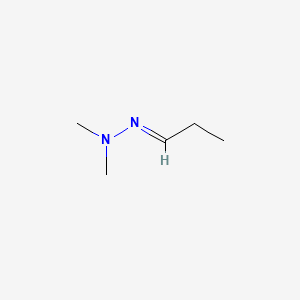
Propionaldehyde dimethylhydrazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propionaldehyde dimethyl hydrazone is an organic compound that belongs to the class of hydrazones. Hydrazones are characterized by the presence of a carbon-nitrogen double bond (C=N) with a nitrogen-nitrogen single bond (N-N) adjacent to it. This compound is derived from propionaldehyde and dimethyl hydrazine, and it is commonly used in various chemical reactions and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Propionaldehyde dimethyl hydrazone can be synthesized through the condensation reaction of propionaldehyde with dimethyl hydrazine. The reaction typically involves mixing equimolar amounts of propionaldehyde and dimethyl hydrazine in an organic solvent such as ethanol or methanol. The reaction mixture is then heated under reflux conditions for several hours to ensure complete conversion to the hydrazone. The product is usually purified by distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of propionaldehyde dimethyl hydrazone may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process. Industrial production methods also focus on minimizing waste and ensuring the safety of the process, given the toxic nature of hydrazines.
Chemical Reactions Analysis
Types of Reactions
Propionaldehyde dimethyl hydrazone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: It can be reduced to form the corresponding amine.
Substitution: The hydrazone group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Substitution reactions often require the presence of a base or acid catalyst to facilitate the reaction.
Major Products Formed
Oxidation: Oximes or nitriles.
Reduction: Amines.
Substitution: Various substituted hydrazones depending on the substituent introduced.
Scientific Research Applications
Organic Synthesis
Propionaldehyde dimethylhydrazone serves as an important intermediate in organic synthesis. Its ability to participate in condensation reactions allows it to be transformed into various other compounds. For example:
- Hydrazones : It can react with different aldehydes and ketones to form hydrazones, which are valuable in synthesizing pharmaceuticals and agrochemicals .
- Building Blocks : The compound is utilized as a building block for more complex organic molecules, including those used in medicinal chemistry.
Pharmaceuticals
Recent studies have highlighted the potential of this compound in developing new therapeutic agents:
- Histone Deacetylase Inhibitors : Research indicates that derivatives of this compound can act as selective inhibitors of histone deacetylases (HDACs), which are important in cancer therapy. Compounds derived from it have shown promising antiproliferative activity against cancer cell lines .
- Anticancer Agents : The compound's derivatives have been tested for their efficacy in inhibiting tumor growth, showcasing the potential for developing new anticancer drugs .
Analytical Chemistry
This compound is employed as an analytical reference standard:
- Gas Chromatography : It is used for quantifying analytes in food products and cosmetics through various gas chromatography methods (e.g., GC-PID, GC-FID) .
- Environmental Monitoring : The compound aids in monitoring volatile organic compounds (VOCs) in environmental samples, contributing to air quality assessments .
Chemical Manufacturing
In industrial settings, this compound acts as an intermediate for synthesizing other chemicals:
- Aroma Compounds : It is involved in producing various aroma compounds used in food and fragrance industries .
- Polymer Production : The compound is significant in the production of polymers and resins through its role as a precursor to trimethylolethane, which is essential for alkyd resins manufacturing .
Laboratory Uses
In laboratories, this compound is frequently used as a reagent:
- Reagent for Hydrazones : It participates in reactions to synthesize hydrazones from aldehydes and ketones, making it valuable for researchers working on organic synthesis .
Case Studies
Mechanism of Action
The mechanism of action of propionaldehyde dimethyl hydrazone involves its ability to form stable complexes with various metal ions and organic molecules. The compound can act as a ligand, coordinating with metal centers to form stable complexes. These complexes can then participate in various catalytic and biochemical processes. The molecular targets and pathways involved depend on the specific application and the nature of the complex formed.
Comparison with Similar Compounds
Similar Compounds
- Acetaldehyde dimethyl hydrazone
- Benzaldehyde dimethyl hydrazone
- Butyraldehyde dimethyl hydrazone
Uniqueness
Propionaldehyde dimethyl hydrazone is unique due to its specific structure and reactivity. Compared to other similar compounds, it offers distinct advantages in terms of stability and ease of synthesis. Its unique properties make it particularly useful in certain chemical reactions and industrial applications where other hydrazones may not be as effective.
Properties
CAS No. |
7422-93-7 |
|---|---|
Molecular Formula |
C5H12N2 |
Molecular Weight |
100.16 g/mol |
IUPAC Name |
N-methyl-N-[(E)-propylideneamino]methanamine |
InChI |
InChI=1S/C5H12N2/c1-4-5-6-7(2)3/h5H,4H2,1-3H3/b6-5+ |
InChI Key |
FWXVUFLNENPJHD-AATRIKPKSA-N |
Isomeric SMILES |
CC/C=N/N(C)C |
Canonical SMILES |
CCC=NN(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















